2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide
Übersicht
Beschreibung
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide. Anandamide is a neurotransmitter that plays a role in pain, mood, and appetite regulation. By inhibiting FAAH, URB597 increases the levels of anandamide, which can have therapeutic effects.
Wirkmechanismus
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide works by inhibiting FAAH, which breaks down anandamide. By inhibiting FAAH, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide increases the levels of anandamide, which can activate cannabinoid receptors and have therapeutic effects.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in rats. In addition, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide has been shown to have anti-inflammatory effects and to reduce tumor growth in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide is its selectivity for FAAH, which reduces the risk of off-target effects. However, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide can be difficult to synthesize and purify, which can limit its availability for research. In addition, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
Future research on 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide could focus on its potential therapeutic effects in humans, particularly in the areas of pain management, anxiety, depression, and addiction. In addition, research could explore the use of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide in combination with other drugs or therapies to enhance its effects. Further studies could also investigate the potential side effects of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide and its long-term safety.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide has been studied for its potential therapeutic effects in various areas, including pain management, anxiety, depression, and addiction. It has also been studied for its potential use in cancer treatment. Research has shown that 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(1-methyl-3-phenylpropyl)acetamide can increase the levels of anandamide, which can have analgesic, anxiolytic, and antidepressant effects.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(4-phenylbutan-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15(11-12-16-7-3-2-4-8-16)21-20(22)13-17-14-23-18-9-5-6-10-19(18)24-17/h2-10,15,17H,11-14H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABQFBPMUODQIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2COC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-phenylbutan-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.